Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-
Description
Chemical Structure and Properties
Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- (IUPAC name) is a substituted aniline derivative with the following structural features:
- A benzene ring substituted with:
- A fluorine atom at the para-position (C4).
- A methyl group at the ortho-position (C2).
- An N-linked 2-methylpropyl (isobutyl) group on the amine.
Its molecular formula is C11H15FN, with a molecular weight of 179.25 g/mol (calculated).
Synthesis and Applications
Synthesis likely involves alkylation of 4-fluoro-2-methylaniline (CAS 452-71-1, ) with isobutyl halides or via reductive amination. Similar N-alkylation methods are described for compounds like N-isobutylaniline (CAS 588-47-6, ). The fluorine and methyl substituents may enhance metabolic stability and lipophilicity, making it relevant in pharmaceutical or agrochemical intermediates .
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGYBLYSARHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoro-2-methylbenzenamine with 2-methylpropyl halide under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Substitution: Halogenation using halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).
Major Products:
Oxidation: Formation of 4-fluoro-2-methylbenzenenitroso or 4-fluoro-2-methylbenzenenitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- involves its interaction with specific molecular targets. The fluorine atom and the methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity. The nitrogen atom’s lone pair can participate in hydrogen bonding or coordinate with metal ions, impacting the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Benzenamine Derivatives
*Calculated value based on substituent addition.
Electronic and Steric Effects
Thermochemical and Stability Data
- Thermal Stability : N-Alkyl benzenamines (e.g., N-isobutylaniline) exhibit moderate thermal stability, with decomposition temperatures >200°C. Fluorinated analogs may show higher stability due to strong C-F bonds .
- Combustion Enthalpy : For N-oxide derivatives (), the N-O bond dissociation energy ranges between 250–300 kJ/mol. While direct data for the target compound are unavailable, its lack of an N-oxide group suggests lower oxidative stability compared to nitrones .
Solubility and Volatility
- Aqueous Solubility :
- Volatility: Branched N-alkyl groups (e.g., isobutyl) reduce volatility compared to linear chains. notes that 2-methylpropyl-substituted pyrazines retain stability during storage, suggesting similar behavior for the target compound .
Biological Activity
Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-, also known as a derivative of aniline, is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies that highlight its potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H16FN
- Molecular Weight : 197.26 g/mol
- CAS Number : 1021080-16-9
The compound features a fluoro group that enhances its biological activity by influencing interactions with biological targets. The presence of the N-(2-methylpropyl) substituent contributes to its lipophilicity, which can affect its absorption and distribution in biological systems.
The biological activity of Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibition against cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs.
- Receptor Modulation : Similar derivatives have been investigated for their ability to modulate neurotransmitter receptors, particularly serotonin and dopamine receptors. This modulation can lead to effects on mood and cognition, making them potential candidates for antidepressant or anxiolytic therapies .
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially serving as leads for new antibiotics or antifungal agents .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Properties : A study examining derivatives similar to Benzenamine found that they significantly increased serotonin levels in animal models, suggesting potential antidepressant effects. The mechanism was linked to the inhibition of serotonin reuptake transporters .
- Antimicrobial Efficacy : Research on related compounds demonstrated effective inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. This suggests that modifications to the benzenamine structure can enhance antimicrobial efficacy .
- Cancer Research : In a series of experiments focusing on cancer cell lines, Benzenamine derivatives were shown to induce apoptosis in malignant cells through the activation of caspase pathways, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-, and how can reaction conditions be optimized to minimize by-products?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-fluoro-2-methylaniline with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) facilitates alkylation . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to alkyl halide) and reaction time (12–24 hours) to suppress side reactions like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons. For example, the aromatic proton ortho to fluorine shows a doublet at δ ~6.8–7.2 ppm (J = 8–10 Hz). The 2-methylpropyl group exhibits a triplet for the N-bound CH₂ at δ ~3.0 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 210–214. Fragmentation patterns confirm the loss of the 2-methylpropyl group (Δm/z ~72) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
